molecular formula C22H19Cl3N4O B2766039 N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride CAS No. 2034478-90-3

N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B2766039
CAS No.: 2034478-90-3
M. Wt: 461.77
InChI Key: XMIBAHYYRPIEIS-UHFFFAOYSA-N
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Description

N2-(3-Chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a quinazoline diamine derivative characterized by a 3-chloro-4-methoxyphenyl group at the N2 position and a 2-chlorobenzyl group at the N4 position. Its structural complexity, with dual chloro and methoxy substituents, enhances binding specificity to biological targets compared to simpler analogs. The hydrochloride salt formulation improves solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBAHYYRPIEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Common Name: this compound
  • CAS Number: 2034478-90-3
  • Molecular Formula: C22H19Cl3N4O
  • Molecular Weight: 461.8 g/mol

Biological Activity Overview

The compound's biological activity has been primarily evaluated for its antibacterial properties. Research indicates that quinazoline derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents.

Antibacterial Activity

  • Mechanism of Action :
    • The compound acts as a dihydrofolate reductase inhibitor, which is crucial in bacterial DNA synthesis. This mechanism is shared with other quinazoline derivatives that have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
  • In Vitro and In Vivo Studies :
    • A study highlighted the effectiveness of N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant A. baumannii, showing a survival rate of 90% in treated groups compared to 66% in controls when administered at lower doses . This suggests that the compound may be effective even at reduced concentrations.
  • Comparative Efficacy :
    • When tested against standard antibacterial agents, compounds similar to N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline showed comparable or superior inhibition zones against various bacterial strains .

Antibacterial Efficacy Against Various Strains

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Methicillin-resistant S. aureus1275
E. coli1080
Candida albicans1177
Multidrug-resistant A. baumannii1530

Case Studies

  • Case Study on Antimicrobial Resistance :
    • A study published in the Journal of Medicinal Chemistry explored the optimization of quinazoline derivatives to combat antimicrobial resistance. The findings indicated that specific substitutions on the quinazoline ring significantly enhanced antibacterial activity against resistant strains .
  • Evaluation of Antioxidant Properties :
    • Besides antibacterial activity, some derivatives of quinazoline have shown antioxidant properties, which are beneficial for reducing oxidative stress in cells. The presence of hydroxyl groups was critical for enhancing these activities .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride typically involves several chemical reactions that yield high-purity products. The compound can be synthesized through nucleophilic aromatic substitution reactions, which allow for the introduction of various functional groups that enhance its biological activity. For instance, a recent study described the synthesis of related quinazoline derivatives utilizing a two-step process involving nucleophilic aromatic substitution followed by reduction reactions .

Biological Activities

1. Anticancer Properties:
Quinazoline derivatives have been extensively studied for their anticancer properties. The target compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Research indicates that quinazoline-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell growth and survival pathways .

2. Antibacterial Activity:
Emerging studies suggest that this compound may possess antibacterial properties. Initial findings indicate that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential antibiotic agent .

3. Anti-inflammatory Effects:
Quinazoline derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This property is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potential of quinazoline compounds:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that quinazoline derivatives can inhibit tumor growth in xenograft models.
Study 2Antibacterial PropertiesShowed that specific quinazoline compounds have significant activity against resistant bacterial strains.
Study 3Anti-inflammatory EffectsFound that quinazoline derivatives reduced markers of inflammation in animal models of arthritis.

Chemical Reactions Analysis

Synthetic Routes and Reaction Optimization

The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) and alkylation reactions. Key steps include:

Core Quinazoline Formation

The quinazoline scaffold is typically constructed from 2-aminobenzamide derivatives. For example:

  • Substrate activation : 2-Aminobenzamide reacts with tert-butyl dicarbonate [(Boc)₂O] in acetonitrile under microwave (MW) irradiation (150 °C, 30 min) to form the Boc-protected intermediate .

  • Cyclization : DMAP (4-dimethylaminopyridine) catalyzes intramolecular cyclization to yield quinazoline-2,4-dione intermediates, which are subsequently deprotected .

1.2.1 N2-Arylation

  • Reagents : 3-Chloro-4-methoxyaniline reacts with 2-chloroquinazolin-4-amine under MW conditions (120–150 °C, 15–30 min) in iPrOH or CH₃CN .

  • Catalysis : Acidic conditions (e.g., TFA) enhance electrophilicity at the C2 position of quinazoline .

1.2.2 N4-Alkylation

  • Benzylation : 2-Chlorobenzyl chloride undergoes alkylation with the free amine at the N4 position in DMF or THF, using K₂CO₃ as a base .

Example Protocol

StepReagents/ConditionsYield
1. Core formation(Boc)₂O, DMAP, CH₃CN, MW (150 °C, 30 min)92%
2. N2-arylation3-Chloro-4-methoxyaniline, TFA, iPrOH, MW (120 °C, 15 min)68–78%
3. N4-benzylation2-Chlorobenzyl chloride, K₂CO₃, DMF, rt, 12 h82%

Electrophilic Substitution

The electron-rich quinazoline core permits halogenation or nitration at the C6/C7 positions. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C6, which is reduced to an amine using Fe/NH₄Cl .

  • Chlorination : POCl₃ selectively chlorinates the C2 position under reflux .

Deprotection and Salt Formation

  • HCl salt formation : The free base is treated with HCl in dioxane to precipitate the hydrochloride salt .

  • Stability : The hydrochloride form remains stable in air for >1 year but degrades under basic conditions (pH >10) .

Key Stability Data

ConditionStability Outcome
Aqueous acid (pH 2–6)Stable for >24 h at 25 °C
Aqueous base (pH 12)Degradation within 1 h
Thermal stress (100 °C)Decomposition after 6 h

Catalytic Role of DMAP

DMAP facilitates Boc-group transfer via a carbamic–carbonic anhydride intermediate, accelerating cyclization .

Microwave-Assisted Reactions

MW irradiation reduces reaction times (e.g., 30 min vs. 12 h) by enhancing molecular collision frequency .

Analytical Characterization

  • ¹H NMR : Distinct signals for NH (δ 9.5–11.2 ppm), aryl protons (δ 6.3–8.1 ppm), and OCH₃ (δ 3.7 ppm) .

  • HRMS : Molecular ion peak at m/z 443.0532 [M+H]⁺ (calc. 443.0535) .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-chloro-4-methoxyphenyl group enhances steric and electronic interactions compared to unsubstituted phenyl (e.g., ) or singly substituted analogs (e.g., S102 ).

Kinase Inhibition

Compounds with ortho-chlorophenyl groups (e.g., 9e, 9f, 9g in ) show potent Aurora kinase inhibition. The target compound’s 2-chlorobenzyl group may mimic this activity, but its 4-methoxy group could modulate selectivity. For example, 9g (N4-(2-chlorophenyl)-N2-(4-carboxyl-3-methoxyphenyl)) exhibits a melting point of 160–162°C and moderate solubility, suggesting similar physicochemical constraints for the target compound .

Antimalarial Activity

N2-(3-Chlorophenyl)-N4-(furan-2-ylmethyl) (Antimalarial Agent 13 ) shares the 3-chlorophenyl motif with the target compound but replaces the 2-chlorobenzyl with a furan group. This substitution reduces molecular weight (MW 272.7 vs. target’s ~400–450 estimated) and may alter membrane permeability .

Cholinesterase Inhibition

Quinazolines with bulky N4 groups (e.g., benzylpiperidinyl in ) exhibit stronger acetylcholinesterase (AChE) binding. The target compound’s 2-chlorobenzyl group may provide comparable hydrophobicity, but its lack of a basic nitrogen (unlike piperidine derivatives) could limit ionic interactions with AChE .

Physicochemical Properties

Property Target Compound (Estimated) N2-Phenyl Analog N4-Benzyl-N2-Methyl
Molecular Weight ~400–450 272.7 300.8
Solubility (HCl salt) Moderate High Moderate
Melting Point Not reported Not reported Not reported

Key Insights :

  • The target compound’s higher molecular weight and dual chloro substituents may reduce aqueous solubility compared to simpler analogs .
  • Hydrochloride salts generally enhance solubility, as seen in N2-phenyl derivatives .

Positional Isomerism and Activity

Positional isomers like 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine () highlight the importance of substituent placement. The target compound’s 3-chloro-4-methoxyphenyl group likely offers better steric alignment with target proteins compared to 2-chloro isomers, which may exhibit reduced binding due to unfavorable spatial arrangements .

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